Product packaging for sodium;3-fluoro-2-methylbenzoate(Cat. No.:CAS No. 1708942-24-8)

sodium;3-fluoro-2-methylbenzoate

Cat. No.: B8819472
CAS No.: 1708942-24-8
M. Wt: 176.12 g/mol
InChI Key: GOHUSHGYLTTYPN-UHFFFAOYSA-M
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Description

Significance of Fluorinated Aromatic Carboxylic Acids in Contemporary Chemical Research

Fluorinated aromatic carboxylic acids represent a cornerstone in modern chemical research, primarily due to the unique properties imparted by the fluorine atom. The strategic incorporation of fluorine into organic molecules can profoundly influence their chemical and physical characteristics, making them highly valuable in various scientific fields. nih.govresearchgate.net The introduction of fluorine is a critical tool for medicinal chemists, with approximately 20% of all pharmaceuticals containing fluorine. mdpi.com

The significance of these compounds stems from several key advantages:

Enhanced Biological Activity: The substitution of a hydrogen atom with fluorine can lead to enhanced biological activity. benthamscience.com Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's interaction with biological targets. nih.govresearchgate.net This modification can affect drug-receptor binding, membrane permeability, and metabolic pathways. nih.govresearchgate.netmdpi.com

Metabolic Stability: A primary application of fluorination, particularly on aromatic rings, is to block metabolic oxidation. mdpi.com The C-F bond is stronger than the C-H bond, making it less susceptible to cleavage by metabolic enzymes. This increased stability can prolong the half-life of a drug molecule in the body. benthamscience.com

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.combenthamscience.com This property is crucial for the bioavailability and distribution of a drug within the body. researchgate.net

Conformational Control: The presence of a fluorine atom can create a conformational bias in a molecule, influencing its three-dimensional shape. researchgate.net This can be strategically utilized to optimize the fit of a molecule into the active site of a target protein, thereby increasing its potency. nih.gov

Building Blocks for Synthesis: Fluorinated aromatic carboxylic acids are versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. hokudai.ac.jpossila.com For example, 3-fluoro-2-methylbenzoic acid is a precursor for diarylmethanes, which are key components of SGLT2 inhibitors, and can also be used to create bent-core liquid crystals. ossila.com

The development of new synthetic methods to create a wider variety of fluorinated compounds is an active area of research, driven by the wide-ranging applications of these molecules in drug design and materials science. nih.govhokudai.ac.jp

The Compound Sodium 3-Fluoro-2-Methylbenzoate: Structural Context within Fluorinated Benzoate (B1203000) Chemistry

Sodium 3-fluoro-2-methylbenzoate is the sodium salt of 3-fluoro-2-methylbenzoic acid. sigmaaldrich.comequationchemical.com Structurally, it is an aromatic carboxylate, consisting of a benzene (B151609) ring substituted with a carboxylate group, a fluorine atom, and a methyl group. The "3-fluoro" and "2-methyl" designations indicate the positions of the fluorine and methyl substituents on the benzene ring relative to the carboxylate group.

The properties and reactivity of sodium 3-fluoro-2-methylbenzoate are determined by the interplay of these three functional groups:

The Benzoate Group: This group consists of a carboxylate anion (COO⁻) attached to the benzene ring, with a sodium ion (Na⁺) as the counter-ion. The presence of the ionic sodium salt generally imparts higher water solubility compared to its parent carboxylic acid. chemicalbook.com

The Fluorine Atom: As the most electronegative element, the fluorine atom at the meta-position (position 3) exerts a strong electron-withdrawing effect. mdpi.com This influences the electron density distribution around the aromatic ring and affects the acidity of the parent carboxylic acid. researchgate.net

The Methyl Group: The methyl group at the ortho-position (position 2) is an electron-donating group. Its presence also introduces steric hindrance around the carboxylate group, which can influence the molecule's conformation and its interactions with other molecules.

The parent acid, 3-fluoro-2-methylbenzoic acid, serves as a key intermediate in the synthesis of various organic compounds. ossila.com For instance, it has been used in the synthesis of acetoxy-methylbenzoic anhydride, which has shown antibiotic activity. ossila.com The specific arrangement of the fluoro and methyl groups on the benzoic acid scaffold makes it a valuable component in the design of new materials and potential therapeutic agents. ossila.com

Below are tables detailing the properties of the parent acid, 3-fluoro-2-methylbenzoic acid, and a comparison with related benzoate compounds.

Table 1: Physicochemical Properties of 3-Fluoro-2-methylbenzoic Acid

PropertyValueSource
CAS Number 699-90-1 sigmaaldrich.com
Molecular Formula C₈H₇FO₂ sigmaaldrich.com
Molecular Weight 154.14 g/mol sigmaaldrich.com
Appearance White powder/solid ossila.com, sigmaaldrich.com
Melting Point 158-160 °C sigmaaldrich.com
Assay 99% sigmaaldrich.com

Table 2: Comparative Properties of Related Benzoate Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
Sodium 3-fluorobenzoate C₇H₄FNaO₂162.09Isomeric to the title compound's parent acid salt, lacking the methyl group. nih.gov
Sodium 3-methylbenzoate C₈H₇NaO₂158.13Non-fluorinated analog of the title compound. nih.gov
Methyl benzoate C₈H₈O₂136.15The methyl ester of benzoic acid, used in perfumery. wikipedia.org
Sodium benzoate C₇H₅NaO₂144.10A common food preservative. chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1708942-24-8

Molecular Formula

C8H6FNaO2

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;3-fluoro-2-methylbenzoate

InChI

InChI=1S/C8H7FO2.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

GOHUSHGYLTTYPN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)[O-].[Na+]

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Fluoro-2-Methylbenzoic Acid Precursors

The synthesis of 3-fluoro-2-methylbenzoic acid often involves the initial formation of a suitable precursor that can be chemically transformed into the desired product. Two prominent methods for this are nucleophilic fluorination and Friedel-Crafts acylation followed by subsequent reactions.

One effective method for introducing a fluorine atom into an aromatic ring is through nucleophilic fluorination. This approach often utilizes readily available starting materials that are subjected to a fluorinating agent. A common strategy involves the nucleophilic fluorination of 1-arylbenziodoxolones with fluoride (B91410) salts, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), in polar aprotic solvents. arkat-usa.orgumn.edu For instance, the synthesis of 2-fluoro-3-methylbenzoic acid, an isomer of the target compound, has been achieved with a yield of up to 78% using this method. arkat-usa.org However, a notable challenge with this approach is the potential for radical decomposition of the benziodoxolone starting material, which can lead to the formation of the corresponding non-fluorinated benzoic acid as a side product, complicating purification. arkat-usa.orgarkat-usa.org

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds on aromatic rings. khanacademy.orgmasterorganicchemistry.com This reaction can be employed in the synthesis of precursors to 3-fluoro-2-methylbenzoic acid. For example, m-fluorotoluene can undergo Friedel-Crafts acylation with an acyl halide, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. google.com This reaction typically yields a mixture of ortho and para isomers. google.com The resulting ketone can then be oxidized to the corresponding carboxylic acid. Subsequent reduction reactions can also be employed if necessary to achieve the final product. ossila.com This multi-step process offers a versatile route to various fluorinated benzoic acid isomers.

The choice of synthetic strategy for a particular fluorinated benzoic acid isomer depends on several factors, including the availability of starting materials, desired yield, and the isomeric purity required. For instance, while nucleophilic fluorination can provide high yields of specific isomers like 2-fluoro-3-methylbenzoic acid, it can also produce difficult-to-separate byproducts. arkat-usa.orgarkat-usa.org In contrast, the Friedel-Crafts acylation route, while potentially leading to a mixture of isomers that require separation, can be advantageous due to the ready availability of the initial reactants. google.com The table below provides a comparative overview of these strategies for different isomers.

Synthetic StrategyTarget IsomerKey ReagentsAdvantagesDisadvantages
Nucleophilic Fluorination2-Fluoro-3-methylbenzoic acid1-Arylbenziodoxolones, CsF or TBAFPotentially high yieldsFormation of non-fluorinated byproducts
Friedel-Crafts Acylation4-Fluoro-2-methylbenzoic acidm-Fluorotoluene, Trichloroacetyl chloride, AlCl₃Readily available starting materialsFormation of isomeric mixtures requiring separation

Synthesis of Sodium 3-Fluoro-2-Methylbenzoate and Related Benzoate (B1203000) Salts

The synthesis of sodium 3-fluoro-2-methylbenzoate is a straightforward acid-base reaction. It is typically prepared by reacting 3-fluoro-2-methylbenzoic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This neutralization reaction results in the formation of the corresponding sodium salt and water. A similar approach can be used to synthesize other benzoate salts by employing the appropriate base. For example, the reaction of methyl benzoate with sodium hydroxide in an aqueous solution at 90-95°C is a known method for producing sodium benzoate. researchgate.net

Reaction Pathways and Synthetic Utility of 3-Fluoro-2-Methylbenzoic Acid

3-Fluoro-2-methylbenzoic acid serves as a versatile building block in organic synthesis. ossila.com Its chemical reactivity is influenced by the presence of the carboxylic acid group, the fluorine atom, and the methyl group on the aromatic ring.

While 3-fluoro-2-methylbenzoic acid is already a carboxylic acid, the term "oxidation" in this context can refer to further transformations of the molecule or the oxidation of its precursors. For example, a common synthetic route involves the oxidation of a methyl group on a fluorinated toluene (B28343) derivative to form the carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reactions to Alcohols or Aldehydes

The carboxylate group of sodium 3-fluoro-2-methylbenzoate can be reduced to yield primary alcohols or, with more difficulty, aldehydes. The corresponding acid, 3-fluoro-2-methylbenzoic acid, is typically the direct substrate for these reductions. The reduction of carboxylic acids and their derivatives is a fundamental transformation in organic chemistry. libretexts.org

Generally, powerful hydride reagents are required to reduce a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, capable of reducing carboxylic acids and esters to 1°-alcohols. libretexts.orgyoutube.com The reaction proceeds via an initial deprotonation of the carboxylic acid, followed by the addition of a hydride to the carbonyl carbon. A subsequent workup with an aqueous acid is necessary to protonate the resulting alkoxide and yield the alcohol. libretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids or esters. libretexts.orgchemguide.co.uk However, it is effective for reducing aldehydes and ketones to their corresponding alcohols. chemguide.co.uklibretexts.org Therefore, to obtain (3-fluoro-2-methylphenyl)methanol, one would typically use a strong reducing agent like LiAlH₄ on 3-fluoro-2-methylbenzoic acid. libretexts.org

The partial reduction of a carboxylic acid to an aldehyde is a more challenging synthetic operation, as aldehydes are more easily reduced than the starting carboxylic acid. This often requires the use of specialized reagents or a two-step process, such as converting the carboxylic acid to a more reactive derivative (like an acid chloride or ester) first, which can then be reduced to the aldehyde under controlled conditions.

Table 1: Common Reducing Agents for Carbonyl Compounds

Reagent Starting Material Product Reactivity Notes
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid, Ester Primary Alcohol Strong, unselective reagent. Reacts with protic solvents. libretexts.orgyoutube.com
Lithium Aluminum Hydride (LiAlH₄) Aldehyde, Ketone Alcohol Effective, but NaBH₄ is often preferred for safety and selectivity. libretexts.org
Sodium Borohydride (NaBH₄) Aldehyde, Ketone Alcohol Milder, more selective reagent. Can be used in protic solvents like ethanol (B145695) or water. youtube.comchemguide.co.uklibretexts.org

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-fluoro-2-methylbenzoic acid is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. chemimpex.com In an EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orglibretexts.org The reaction typically proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as a Wheland intermediate or sigma complex), followed by the removal of a proton to restore aromaticity. libretexts.orglumenlearning.com

The existing substituents on the ring—the fluorine, methyl, and carboxylic acid groups—dictate the position of the incoming electrophile. These groups exert directing effects based on their electronic properties (inductive and resonance effects) and steric hindrance. libretexts.org

Fluorine: A halogen, it is deactivating due to its strong inductive electron-withdrawing effect but is an ortho-, para-director because of its ability to donate electron density through resonance. libretexts.org

Methyl Group: An alkyl group, it is a weak activating group and an ortho-, para-director due to inductive electron donation. libretexts.org

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. libretexts.org

The nitration of aromatic compounds is a classic example of EAS, typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglumenlearning.com

A study on the regioselective nitration of 3-fluoro-2-substituted benzoic acids provides specific insights into the directing effects on this scaffold. ossila.com For 3-fluoro-2-methylbenzoic acid, the directing effects of the substituents guide the incoming nitro group. The fluorine (ortho, para-directing), methyl (ortho, para-directing), and carboxyl (meta-directing) groups influence the final position of substitution. The interplay of these effects, along with steric considerations, determines the major product isomer. Research indicates that nitration often occurs at the position dictated by the strongest activating groups, provided steric hindrance is not prohibitive. ossila.com

Halogenation, another key EAS reaction, involves the introduction of a halogen (e.g., chlorine or bromine) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. lumenlearning.com

For 3-fluoro-2-methylbenzoic acid, the position of halogenation would again be determined by the combined directing influences of the existing substituents. The ortho-, para-directing nature of the fluorine and methyl groups would compete with the meta-directing carboxylic acid group. libretexts.org Industrial processes for preparing halogenated benzoic acids often involve the oxidation of the corresponding halogenated toluenes, highlighting the commercial importance of these compounds. google.com

Derivatization for Advanced Synthetic Intermediates (e.g., esters, anhydrides)

The carboxylic acid group of 3-fluoro-2-methylbenzoic acid is readily converted into other functional groups, such as esters and anhydrides, which are themselves valuable synthetic intermediates. ossila.com

Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, for higher yields and irreversible reactions, the carboxylic acid can first be converted to a more reactive derivative like an acid chloride, which then reacts readily with an alcohol. libretexts.org Acid anhydrides can also be used to react with alcohols to form esters. libretexts.org These ester derivatives of 3-fluoro-2-methylbenzoic acid are used in the synthesis of more complex molecules. For instance, fluorosubstituted esters have been synthesized for their applications in materials science, such as liquid crystals.

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration reactions, often using reagents like oxalyl chloride or phosphorus pentoxide. researchgate.net Acid chlorides can also react with carboxylates to form anhydrides. libretexts.org For example, 3-fluoro-2-methylbenzoic acid has been used to synthesize acetoxy-methylbenzoic anhydride, a compound that has demonstrated antibiotic activity. ossila.com Aromatic carboxylic anhydrides are versatile reagents in their own right, used in dehydrating condensation reactions to form esters and amides, sometimes with the aid of a catalyst. tcichemicals.com

Table 2: Key Derivatives of 3-Fluoro-2-Methylbenzoic Acid

Derivative Type Synthetic Method Significance
Ester Reaction with alcohol (e.g., acid-catalyzed Fischer esterification or via acid chloride). libretexts.org Intermediates for pharmaceuticals and liquid crystals. ossila.com

Advanced Principles in Organic Synthesis Applicable to Sodium 3-Fluoro-2-Methylbenzoate Analogues

The principles of modern organic synthesis focus on efficiency, selectivity (chemo-, regio-, and stereo-selectivity), and the development of novel molecular frameworks. msu.edu Analogues of sodium 3-fluoro-2-methylbenzoate are valuable scaffolds in various advanced applications, from pharmaceuticals to materials science. chemimpex.comrsc.org

The strategic placement of functional groups, as seen in 3-fluoro-2-methylbenzoate, is crucial. The fluorine atom, for instance, can significantly alter the pharmacokinetic properties of a drug candidate, making fluorinated building blocks highly sought after in medicinal chemistry. chemimpex.com

Advanced synthetic strategies applicable to analogues of this compound include:

Cross-Coupling Reactions: Methods like Suzuki, Heck, and Buchwald-Hartwig couplings can be used to form new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core into more complex structures.

Directed Ortho Metalation (DoM): The functional groups on the ring can be used to direct lithiation to a specific ortho position, which can then be quenched with various electrophiles to introduce new substituents with high regiocontrol.

Combinatorial Chemistry: The core structure of functionalized benzoates can be used in combinatorial approaches to rapidly generate libraries of related compounds for screening in drug discovery or materials science applications.

Development of Functional Materials: Functionalized benzoates are integral to the design of organic electronics, such as benzo[1,2-b:4,5-b′]difurans (BDFs), where tuning the electronic properties of the core structure is key to performance. rsc.org Furthermore, benzoate-based ionic liquids have been synthesized and investigated for their catalytic activity, which is influenced by their supramolecular aggregation behavior. researchgate.net

The thoughtful application of these advanced principles allows chemists to leverage the unique properties of structures like sodium 3-fluoro-2-methylbenzoate to create novel molecules with tailored functions.

Iii. Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms in Benzoate-Mediated Processes

Benzoate (B1203000) moieties are pivotal participants in a variety of reaction mechanisms, acting as more than mere spectators. Their involvement is crucial in processes ranging from metal-catalyzed cross-couplings to biological transformations. In ruthenium(II)-catalyzed C-H arylations, for instance, benzoate additives are essential for promoting the critical oxidative addition step. nih.govnih.gov Mechanistic studies have revealed that the reaction does not proceed in the absence of the benzoate, highlighting its active role in the catalytic cycle. nih.gov Similarly, in the realm of organic synthesis, decarboxylative coupling reactions utilize benzoic acids as stable and readily available aryl sources. wikipedia.org These reactions proceed through the formation of aryl-metal intermediates generated by the extrusion of carbon dioxide, a transformation heavily influenced by the nature of the benzoate itself. rsc.orgnih.gov

Mechanistic Studies of Reactions Involving Sodium 3-Fluoro-2-Methylbenzoate and Related Benzoate Moieties

While specific mechanistic studies focusing exclusively on sodium 3-fluoro-2-methylbenzoate are not extensively documented, a deep understanding of its probable reactivity can be extrapolated from detailed investigations into closely related substituted benzoates. The principles governing cyclometalation, decarboxylation, and the influence of substituents provide a robust framework for predicting its behavior in various chemical transformations.

In a significant class of Ru(II)-catalyzed C-H arylation reactions, benzoate salts play a non-traditional role, acting as a crucial ligand that enables an otherwise inaccessible oxidative addition step. nih.gov Detailed experimental and computational studies have shown that an aryl-Ru(II) complex, formed after initial C-H activation, is typically inert toward oxidative addition with aryl halides. nih.gov However, in the presence of a benzoate additive, the system becomes highly reactive.

Table 1: Role of Benzoate in Ru(II)-Catalyzed Arylation

This interactive table summarizes the key steps in the benzoate-mediated cyclometalation pathway.

StepDescriptionKey IntermediateConsequence
1. Initial C-H Activation The Ru(II) catalyst activates a C-H bond of the substrate.Aryl-Ru(II) speciesThis species is inert to direct oxidative addition. nih.gov
2. Benzoate Coordination The benzoate salt coordinates to the Aryl-Ru(II) complex.Benzoate-ligated complexPrepares the system for cyclometalation.
3. Cyclometalation The Ru(II) center activates an ortho C-H bond of the benzoate ligand.Anionic cyclometalated Ru(II) intermediateIncreases electron density and lability at the metal center. nih.govnih.gov
4. Oxidative Addition The activated anionic Ru(II) intermediate reacts with the aryl halide.Ru(IV) speciesEnables the previously inaccessible C-Br or C-Cl bond cleavage. nih.govacs.org
5. Reductive Elimination The final C-C bond is formed, releasing the arylated product.Regenerated Ru(II) catalystThe catalyst re-enters the catalytic cycle.

Decarboxylative cross-coupling reactions represent a powerful method for forming new bonds, using carboxylic acids as stable, inexpensive, and widely available coupling partners. wikipedia.orgrsc.org These reactions proceed by the formal substitution of a carboxyl group with another functional group, driven by the irreversible loss of CO₂. wikipedia.org The mechanism is highly dependent on the catalytic system employed, most commonly involving palladium or copper. rsc.orgacs.org

In palladium-catalyzed systems, a key mechanistic question is the sequence of events. Studies on the coupling of sodium benzoates with chloroarenes have indicated that palladium-mediated decarboxylation is the turnover-limiting step. acs.org A plausible pathway involves the formation of a Pd(II)-carboxylate complex, which then undergoes decarboxylation to generate an aryl-Pd(II) intermediate. This species can then engage in reductive elimination to furnish the cross-coupled product.

Copper-mediated pathways often involve the initial formation of a copper-carboxylate salt. wikipedia.org A proposed mechanism for the arylation of heteroarenes involves the decarboxylation of this aryl-copper intermediate. rsc.org More recently, a conceptually new strategy utilizes photoinduced copper ligand-to-metal charge transfer (LMCT). nih.gov This light-mediated process enables the formation of an aryl radical via decarboxylation at significantly lower temperatures (e.g., 35 °C) than traditional thermal methods, which often require forcing conditions (>140 °C). nih.gov The copper center is believed to capture the aryl radical, forming a high-valent arylcopper(III) species that rapidly undergoes reductive elimination to yield the final product. nih.gov

The reactivity of benzoate derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, a phenomenon particularly pronounced with ortho-substituents. This "ortho-effect" is a combination of steric and electronic factors that can alter reaction rates and even mechanistic pathways. libretexts.orgwikipedia.org

For benzoic acids, almost any substituent in the ortho position increases the acid strength, regardless of its electronic nature. libretexts.org This is primarily attributed to a steric effect: the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This rotation inhibits resonance between the carboxyl group and the ring, which stabilizes the carboxylate anion, thereby increasing acidity. wikipedia.orgyoutube.com

In the context of reaction kinetics, such as the reaction of ortho-substituted benzoate ions with ethyl bromoacetate, both electronic and steric factors are at play. A study of this reaction revealed that electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it. rsc.org Interestingly, the steric component of the ortho-substituent was found to be rate-accelerating. rsc.org For sodium 3-fluoro-2-methylbenzoate, the ortho-methyl group provides steric bulk, which would be expected to promote the ortho-effect. The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect. This combination of an ortho-steric effect and a meta-electronic effect will modulate the reactivity of the carboxylate group in nucleophilic and metal-mediated reactions. For instance, in thermal decarboxylations, ortho-substituents are known to lower the activation barrier. nih.gov

Table 2: Influence of Ortho-Substituents on Benzoate Reactivity

This interactive table summarizes the general effects of ortho-substituents on the properties and reactivity of benzoic acid derivatives.

Property/ReactionEffect of Ortho-SubstituentPrimary ReasonExample Substituent
Acidity Increased libretexts.orgwikipedia.orgSteric Inhibition of Resonance (SIR) wikipedia.orgyoutube.com-CH₃, -Cl, -NO₂
Nucleophilic Substitution Rate acceleration rsc.orgSteric effect is rate-accelerating rsc.org-CH₃
Thermal Decarboxylation Decreased activation barrier nih.govSteric destabilization of the ground state nih.gov-Si(CH₃)₃
Ru-Catalyzed Arylation Inhibition (if both ortho positions blocked) nih.govPrevents required cyclometalation step nih.gov2,6-(CH₃)₂

Role of Solvent and Reaction Condition Optimization in Selectivity and Yield

The choice of solvent and the fine-tuning of reaction conditions are critical levers for controlling the outcome of chemical reactions, directly impacting conversion, selectivity, and yield. ajms.iqrsc.org Solvents are not merely inert media but can actively influence reaction kinetics and thermodynamics by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comresearchgate.net

In reactions involving charged intermediates, such as those in many benzoate-mediated processes, solvent polarity is a key parameter. Polar solvents are generally effective at stabilizing charged species, which can accelerate reactions that proceed through polar transition states. researchgate.net Furthermore, the coordinating ability of a solvent can be crucial in catalytic cycles. Solvents can coordinate to metal centers, altering their electronic properties and steric environment, thereby influencing catalyst activity and selectivity. numberanalytics.com However, a solvent can also act as a competitive inhibitor by blocking a catalyst's active site. rsc.org

Optimization of reaction conditions extends beyond solvent choice to include temperature, pressure, concentration, and the specific nature of catalysts, ligands, and additives. For example, in the copper-mediated decarboxylative arylation of heteroarenes, a systematic evaluation of parameters such as the copper salt (CuBr), ligand (1,10-phenanthroline), base (K₂CO₃), and temperature (140 °C) was necessary to achieve optimal yields. rsc.org In Ru(II)-catalyzed arylations, the addition of a specific additive, (NMe₄)OC(CF₃)₃, was found to facilitate the reaction, particularly for less basic benzoates. nih.govacs.org This additive assists in the deprotonation step associated with benzoate cyclometalation, shifting the pre-equilibrium to favor the active anionic intermediate. acs.org These examples underscore that a systematic, multi-parameter optimization is often required to navigate the complex interplay of factors that govern reaction efficiency and selectivity.

Table 3: Example of Reaction Condition Optimization

This interactive table shows the effect of varying reaction parameters on the yield of a dual Photoredox/Cobalt-Catalyzed Hydrobromination of an Allyl Benzoate. Data sourced from a study on substituted benzoates. acs.org

EntryParameter VariedModificationYield (%)
1Standard Conditions Ir(ppy)₃ (1 mol%), Co-1 (3 mol%), in 1,4-dioxane (B91453) at 90°C99
2CatalystNo Cobalt catalyst0
3CatalystCoCl₂ used instead of Co-1 (salen complex)0
4SolventAcetonitrile (MeCN) instead of 1,4-dioxane85
5TemperatureRoom Temperature instead of 90°C25
6Light SourceNo blue LED irradiation0

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation of Sodium 3-Fluoro-2-Methylbenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For fluorinated compounds like sodium 3-fluoro-2-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a powerful toolkit for unambiguous structural assignment and for monitoring chemical and biological transformations. rsc.orgnih.govbiophysics.orgnih.gov

Quantitative ¹H-NMR (qNMR) serves as a robust method for monitoring the biotransformation of aromatic compounds by microorganisms. nih.gov This technique allows for the real-time, non-invasive analysis of metabolic processes, providing rapid insights into reaction kinetics and the formation of intermediates. nih.govnih.gov In studies of benzoate (B1203000) dioxygenase activity, for instance, q¹H-NMR has been effectively used to track the conversion of substituted benzoates by resting cells of Ralstonia eutropha B9. nih.gov

By integrating the signals of the substrate, such as 3-fluorobenzoic acid, relative to a stable internal standard, researchers can accurately calculate its concentration over time. nih.gov This approach has revealed that 3-fluorobenzoic acid exhibits a transformation rate comparable to the native benzoate substrate, highlighting the influence of substituents on enzyme activity. nih.gov Furthermore, q¹H-NMR facilitates the identification and quantification of regioisomeric products formed during the oxidation of 3-substituted benzoates, offering a more precise understanding of the regioselectivity of the enzymatic reaction than earlier methods. nih.gov

Table 1: Representative ¹H-NMR Data for Benzoic Acid Derivatives

Compound Chemical Shift (δ) ppm Multiplicity Solvent
3-Methylbenzoic Acid 7.83 (s, 1H), 7.80 (dd, 1H), 7.34–7.29 (m, 2H), 2.37 (s, 3H) s, dd, m CD₃OD
2-Fluoro-3-methylbenzoic Acid 7.71 (td, 1H), 7.20-7.15 (m, 2H), 2.32 (d, 3H) td, m, d CD₃OD
Benzoic Acid 8.02–7.97 (m, 2H), 7.47 (d, 1H), 7.39–7.32 (m, 2H) m, d CDCl₃

This table presents representative ¹H-NMR data for related benzoic acid structures to provide context for the expected spectral features of sodium 3-fluoro-2-methylbenzoate. Data sourced from literature. rsc.orgarkat-usa.org

¹³C-NMR spectroscopy provides critical information about the carbon skeleton of a molecule. In proton-decoupled ¹³C-NMR spectra, each unique carbon atom typically appears as a single peak, with its chemical shift indicative of its electronic environment. rsc.org For fluorinated compounds, the presence of fluorine introduces additional complexity and information through C-F coupling, which splits the signals of nearby carbon atoms into multiplets. blogspot.com This coupling is invaluable for confirming the position of the fluorine substituent on the aromatic ring. blogspot.com

The chemical shifts in the ¹³C-NMR spectrum of substituted benzoates are influenced by the electronic effects of the substituents. researchgate.net The carboxyl carbon, the aromatic carbons, and the methyl carbon of 3-fluoro-2-methylbenzoate would each have distinct chemical shifts. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). blogspot.com

Table 2: Predicted and Experimental ¹³C-NMR Chemical Shifts for Related Benzoate Compounds

Compound Carbon Atom Predicted Chemical Shift (δ) ppm (H₂O) Experimental Chemical Shift (δ) ppm (CDCl₃)
Benzoate C1 134.0 130.4
C2/C6 131.7 129.4
C3/C5 130.5 128.1
C4 134.5 132.6
C=O 178.6 166.7
Methyl Benzoate C1 - 130.4
C2/C6 - 129.4
C3/C5 - 128.1
C4 - 132.6
C=O - 166.7
OCH₃ - 51.7

This table provides a comparison of predicted and experimental ¹³C-NMR data for benzoate and methyl benzoate to illustrate typical chemical shift ranges. rsc.orghmdb.caspectrabase.comchemicalbook.com Note that the presence of the fluoro and methyl groups in sodium 3-fluoro-2-methylbenzoate will alter these shifts.

¹⁹F-NMR is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.orgnih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F-NMR a powerful tool for structural elucidation and for probing molecular interactions. nih.govalfa-chemistry.com

For sodium 3-fluoro-2-methylbenzoate, the ¹⁹F-NMR spectrum would be expected to show a single resonance for the fluorine atom. The precise chemical shift provides a fingerprint for the molecule. spectrabase.com In biotransformation studies, ¹⁹F-NMR is particularly useful for monitoring the fate of fluorinated substrates, as it can distinguish between the parent compound and its various fluorinated metabolites, or even detect the release of free fluoride (B91410) ions into the medium. nih.govnih.govresearchgate.net For example, in the biotransformation of 2-fluorobenzoic acid, the appearance of a singlet at -122 ppm in the ¹⁹F-NMR spectrum indicated the presence of free fluoride, revealing a defluorination process. nih.gov

Table 3: Typical ¹⁹F-NMR Chemical Shift Ranges

Type of Compound Chemical Shift Range (ppm) Relative to CFCl₃
Ar-F (Aryl Fluorides) +80 to +170
CF₃- +40 to +80
F-C=O -70 to -20

This table shows general chemical shift ranges for fluorine in different chemical environments. alfa-chemistry.comucsb.edu The specific shift for sodium 3-fluoro-2-methylbenzoate would fall within the aryl fluoride range and be influenced by the ortho-methyl and meta-carboxylate groups.

Mass Spectrometry (MS) for Molecular Characterization (e.g., Electrospray Ionization ESI-MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar and ionic compounds like sodium 3-fluoro-2-methylbenzoate, as it allows the molecule to be ionized directly from solution with minimal fragmentation. nih.gov

In ESI-MS, the compound would typically be observed as an ion corresponding to the deprotonated molecule (the 3-fluoro-2-methylbenzoate anion) in negative ion mode, or as an adduct with a cation (e.g., [M+Na]⁺) in positive ion mode. The high mass accuracy of modern mass spectrometers allows for the confident determination of the molecular formula.

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For the 3-fluoro-2-methylbenzoate anion, fragmentation would likely involve the loss of CO₂ from the carboxylate group, providing further structural confirmation.

Table 4: Expected and Observed Mass Spectral Data for Related Compounds

Compound Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
3-Fluorobenzoic Acid ESI-Negative 139 ([M-H]⁻) 95 ([M-H-CO₂]⁻)
2-Methylbenzoic Acid EI-Positive 136 ([M]⁺) 119 ([M-OH]⁺), 91 ([M-COOH]⁺)

This table presents mass spectral data for closely related compounds to infer the expected behavior of sodium 3-fluoro-2-methylbenzoate under mass spectrometric analysis. nist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds.

The IR spectrum of sodium 3-fluoro-2-methylbenzoate would display characteristic absorption bands confirming its key structural features. The most prominent of these would be the stretches associated with the carboxylate group. Unlike a carboxylic acid which shows a broad O-H stretch and a C=O stretch around 1700 cm⁻¹, the sodium salt will exhibit strong asymmetric and symmetric stretching vibrations for the carboxylate anion (COO⁻), typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

Other significant peaks would include C-H stretching vibrations for the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2975-2850 cm⁻¹, respectively), C=C stretching vibrations for the aromatic ring (in the 1600-1450 cm⁻¹ region), and a C-F stretching vibration, which is typically a strong band in the 1350-1000 cm⁻¹ region.

Table 5: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Typical Frequency Range (cm⁻¹)
Carboxylate (COO⁻) Asymmetric Stretch 1610 - 1550
Symmetric Stretch 1420 - 1300
Aromatic C=C Stretch 1600 - 1450
C-F Stretch 1350 - 1000
Aromatic C-H Stretch 3100 - 3000
Methyl C-H Stretch 2975 - 2850

This table summarizes the expected IR absorption bands for the key functional groups in sodium 3-fluoro-2-methylbenzoate. nih.gov

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.govmanchester.ac.ukrsc.org

A single-crystal X-ray diffraction study of sodium 3-fluoro-2-methylbenzoate would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the benzene (B151609) ring, the geometry of the carboxylate and methyl groups, and the position of the fluorine atom. researchgate.net Furthermore, the analysis of the crystal packing would elucidate the nature of the intermolecular forces, such as ionic interactions between the sodium cation and the carboxylate anion, and potentially other non-covalent interactions like C-H···O or C-H···F hydrogen bonds, which govern the solid-state architecture. researchgate.net For example, in the crystal structure of 3-fluoro-4-methylbenzoic acid, molecules are linked into dimers via O-H···O hydrogen bonds. researchgate.net A similar study on sodium 3-fluoro-2-methylbenzoate would reveal how the sodium ions coordinate with the carboxylate groups and how the molecules pack in the crystal lattice.

Table 6: Crystal Data for a Structurally Related Compound (3-Fluoro-4-methylbenzoic acid)

Parameter Value
Chemical Formula C₈H₇FO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.8132 (5)
b (Å) 6.0226 (8)
c (Å) 30.378 (4)
β (°) 92.50 (2)
V (ų) 696.98 (16)

This table presents crystallographic data for a similar molecule, 3-fluoro-4-methylbenzoic acid, to illustrate the type of information obtained from an X-ray diffraction experiment. researchgate.net

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state structure of a chemical compound extends beyond the arrangement of atoms to include a detailed analysis of the intermolecular interactions that govern the crystal packing. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these non-covalent interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a three-dimensional surface that elucidates the nature and extent of intermolecular contacts.

Despite a thorough review of scientific literature, no specific studies detailing the Hirshfeld surface analysis of sodium;3-fluoro-2-methylbenzoate have been reported. The generation of Hirshfeld surfaces and the corresponding fingerprint plots is contingent upon the availability of high-quality single-crystal X-ray diffraction data, which does not appear to be publicly available for this particular salt.

Were such data available, a Hirshfeld surface analysis would provide critical insights into the supramolecular architecture of this compound. The analysis would typically involve the following:

Generation of dnorm Surfaces: A normalized contact distance (dnorm) surface would be generated to identify key intermolecular interactions. This surface is colored to highlight regions where intermolecular contacts are shorter, equal to, or longer than the van der Waals radii of the interacting atoms. Red spots on the dnorm surface typically indicate close contacts, such as hydrogen bonds or other significant intermolecular forces.

Hypothetical Data Table for Hirshfeld Surface Analysis of this compound

If a Hirshfeld surface analysis were to be conducted, the results would be summarized in a table similar to the one below. The values presented would quantify the contribution of various intermolecular contacts to the total Hirshfeld surface area, offering a detailed picture of the crystal packing forces.

Interaction TypeContribution (%)
H···HData not available
O···H/H···OData not available
F···H/H···FData not available
C···H/H···CData not available
Na···OData not available
C···CData not available
OtherData not available

The analysis of a related compound, 3-acetoxy-2-methylbenzoic anhydride, has shown that H···H, O···H, and C···H interactions are significant contributors to its crystal packing. For this compound, one would anticipate significant contributions from interactions involving the fluorine atom (F···H) and the sodium cation's coordination with the carboxylate oxygen atoms (Na···O), in addition to H···H and C···H contacts. The quantitative breakdown of these interactions would be crucial for a complete structural elucidation.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Sodium 3-Fluoro-2-Methylbenzoate and Related Systems

The electronic properties of 3-fluoro-2-methylbenzoic acid, the conjugate acid of sodium 3-fluoro-2-methylbenzoate, are dictated by the interplay of the electron-withdrawing fluoro group and the electron-donating methyl group. The fluorine atom at the meta position (relative to the carboxyl group) primarily exerts an inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to benzoic acid itself. libretexts.org The methyl group at the ortho position has a more complex role, potentially exhibiting both a weak electron-donating inductive effect and steric effects that can influence the orientation of the carboxyl group and, consequently, the molecule's electronic properties.

A theoretical study on ortho-fluoro and chloro-substituted benzoic acids using DFT highlighted the importance of intramolecular interactions between the ortho-substituent and the carboxylic group in determining the molecule's conformational landscape and properties. uc.pt Similarly, a DFT study on 3-acetoxy-2-methylbenzoic acid demonstrated good agreement between calculated and experimental X-ray data for the molecular geometry. jocpr.com This study also used DFT to analyze the vibrational frequencies and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jocpr.com

For sodium 3-fluoro-2-methylbenzoate, DFT calculations would likely show that the HOMO is localized primarily on the carboxylate group and the aromatic ring, while the LUMO is distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. The presence of the sodium cation would primarily introduce an ionic interaction with the carboxylate group, significantly influencing the molecule's solid-state properties and solubility.

Table 1: Predicted Effects of Substituents on the Electronic Properties of Benzoic Acid This table is generated based on established principles of physical organic chemistry and findings from DFT studies on substituted benzoic acids.

SubstituentPositionElectronic EffectPredicted Impact on Acidity of Benzoic Acid
-Fmeta-I > +M (Inductive withdrawal)Increase
-CH₃ortho+I (Inductive donation), Steric effectsDecrease (due to +I), may be altered by steric hindrance

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial in determining the supramolecular structure of compounds in the solid state. uc.pt For sodium 3-fluoro-2-methylbenzoate, NCI analysis would be instrumental in understanding how the individual molecules pack in a crystal lattice.

The supramolecular assembly will be governed by a combination of interactions:

Ionic Interactions: The primary interaction will be the strong electrostatic attraction between the sodium cation (Na⁺) and the carboxylate anion (-COO⁻).

Hydrogen Bonding: Although the acidic proton is absent in the salt, weak C-H···O and C-H···F hydrogen bonds are likely to occur, involving the aromatic and methyl protons as donors and the carboxylate oxygen and fluorine atoms as acceptors.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Halogen Bonding: The fluorine atom, depending on its electronic environment, could potentially participate in halogen bonding, although it is a weak halogen bond donor.

A study on 3-fluoro-4-methylbenzoic acid revealed that its crystal structure is stabilized by O-H···O hydrogen bonds forming dimers, a common motif for carboxylic acids. researchgate.net In the case of the sodium salt, the ionic interactions with the cation would replace this dimerization, and other weaker interactions would dictate the finer details of the crystal packing. NCI plots would visually distinguish between these different types of interactions, showing them as colored surfaces in real space, with the color indicating the nature and strength of the interaction.

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms and the chemical bonds between them. A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond.

For sodium 3-fluoro-2-methylbenzoate, QTAIM analysis of its crystal structure would allow for a detailed characterization of the non-covalent interactions. For instance, the presence of a BCP between a hydrogen atom and a fluorine or oxygen atom would confirm the existence of a C-H···F or C-H···O hydrogen bond. The values of ρ and ∇²ρ at the BCP would indicate the strength of this bond. QTAIM can also characterize the ionic bond between the sodium ion and the carboxylate oxygen atoms. Studies on other molecular crystals have successfully used QTAIM to quantify weak interactions like C-F···F-C and C-Cl···F-C, providing evidence for their role in stabilizing the crystal structure. mdpi.com

Table 2: Typical QTAIM Parameters for Different Interaction Types This table presents typical ranges for QTAIM parameters based on the analysis of various molecular systems and is intended to be illustrative.

Interaction TypeElectron Density at BCP (ρ) (a.u.)Laplacian of Electron Density at BCP (∇²ρ) (a.u.)Interpretation
Covalent BondHigh (>0.2)NegativeShared interaction
Ionic BondLow to intermediatePositiveClosed-shell interaction
Hydrogen BondLow (0.002 - 0.04)PositiveClosed-shell interaction
van der WaalsVery low (<0.01)PositiveClosed-shell interaction

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For the 3-fluoro-2-methylbenzoate anion, the MEP surface would show a large region of negative potential concentrated around the carboxylate oxygen atoms, making this the most likely site for electrophilic attack or coordination with the sodium cation. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. However, some studies on fluorinated aromatic compounds have shown the possibility of a "σ-hole," a region of positive electrostatic potential on the fluorine atom along the extension of the C-F bond, which can lead to attractive interactions with electron-rich entities. researchgate.net A detailed MEP analysis of sodium 3-fluoro-2-methylbenzoate would clarify whether such a feature exists in this specific molecule and could influence its intermolecular interactions. The aromatic ring itself would exhibit a complex potential landscape, with the π-system generally being a region of negative potential above and below the plane of the ring.

Prediction of Reaction Pathways and Transition States

Computational chemistry is extensively used to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For sodium 3-fluoro-2-methylbenzoate, while it is generally a stable salt, its parent acid, 3-fluoro-2-methylbenzoic acid, can undergo various reactions.

For example, electrophilic aromatic substitution reactions, such as nitration, are common for benzoic acid derivatives. The positions of the existing fluoro and methyl groups, along with the deactivating effect of the carboxylic acid group, would direct incoming electrophiles to specific positions on the aromatic ring. A study on the regioselective nitration of 3-fluoro-2-substituted benzoic acids highlights the complexity of predicting the outcome of such reactions. ossila.com DFT calculations can be employed to model the reaction pathways for the formation of different isomers, calculating the energies of the intermediate carbocations (Wheland intermediates) and the transition states leading to them. The pathway with the lowest activation energy would correspond to the major product.

Another example is the reaction of benzoic acid with atmospheric radicals, which has been studied computationally. nih.gov Such studies involve mapping the potential energy surface for different reaction channels, such as hydrogen abstraction or radical addition to the aromatic ring, and calculating the corresponding reaction barriers. nih.gov Similar theoretical investigations could be applied to 3-fluoro-2-methylbenzoic acid to predict its degradation pathways under specific conditions.

Vi. Applications in Materials Science Research

Design and Synthesis of Bent-Core Liquid Crystals Utilizing 3-Fluoro-2-Methylbenzoic Acid

Bent-core liquid crystals (BCLCs), often referred to as "banana liquid crystals," represent a fascinating class of soft matter due to their unique properties, which are distinct from those of conventional rod-shaped liquid crystals. rsc.org The design of these materials often begins with a central molecular unit that possesses a distinct bend.

3-Fluoro-2-methylbenzoic acid serves as a crucial building block in the synthesis of these advanced materials. ossila.com The key to its utility lies in the relative positioning of the carboxylic acid and the fluorine atom. ossila.com The substitution pattern on the benzene (B151609) ring forces a "bent" geometry, which is the fundamental requirement for forming the polar and often chiral superstructures characteristic of BCLCs. ossila.com Researchers utilize this inherent bend to synthesize more complex molecules that exhibit these desirable liquid crystal phases. rsc.orgrsc.org The synthesis process leverages the acid as a precursor, incorporating its rigid, bent core into a larger molecular framework designed to exhibit specific mesophase behaviors.

Sodium 3-Fluoro-2-Methylbenzoate as a Structural Scaffold in Liquid Crystal Engineering

This scaffold provides the essential non-linear molecular shape around which chemists can add other molecular fragments (like long alkyl chains or other ring systems) to fine-tune the material's properties, such as its melting point, the temperature range of its liquid crystal phases, and its response to external stimuli like electric fields. rsc.org The rigidity of the benzoate (B1203000) core ensures that the bent shape is maintained, which is critical for the formation of the complex, ordered phases these materials are known for. aps.org

Engineering Molecular Conformations for Tailored Material Properties

The ability to engineer molecular conformation is central to creating materials with specific, predictable functions. The use of the 3-fluoro-2-methylbenzoate scaffold is a prime example of this strategy. The bent shape derived from this molecule can lead to spontaneous polar ordering and the formation of superstructural chirality in the resulting liquid crystal phases. rsc.org

By controlling the molecular bend, scientists can create materials with tailored properties, including:

Ferroelectric and Antiferroelectric Behavior: The polar packing of bent-core molecules can produce switchable electrical polarization, a property valuable for memory devices and fast-switching electro-optical displays. rsc.org

Biaxial Nematic Phases: Unlike conventional uniaxial nematics, biaxial nematics have two optical axes, offering potential for significant improvements in liquid crystal display (LCD) technology, such as wider viewing angles and faster response times. rsc.org

Modulated Structures: BCLCs can form complex, two- and three-dimensional modulated structures that are switchable under an electric field, offering functionalities not seen in simpler liquid crystals. aps.org

Supramolecular Self-Assembly of Benzoate-Containing Compounds in Metal-Organic Systems

Beyond liquid crystals, benzoate derivatives are pivotal in the construction of other complex materials through supramolecular self-assembly. frontiersin.org This process uses non-covalent interactions—such as metal coordination, hydrogen bonding, and π-π stacking—to spontaneously form large, well-defined architectures from smaller molecular units. frontiersin.orgpreprints.org

Metal-organic systems, including metal-organic frameworks (MOFs), are a prominent class of materials built using this approach. nih.govresearchgate.net In these systems, organic ligands (or "linkers") connect metal ions or clusters, creating extended, often porous, structures. The carboxylate group of benzoate compounds is an excellent functional group for coordinating with metal ions, making them ideal organic linkers. frontiersin.orgnih.gov

While specific research on sodium 3-fluoro-2-methylbenzoate within MOFs is not widely documented, its structure contains the necessary carboxylate functional group to act as a ligand. The fluoro and methyl groups would provide steric and electronic influences that could direct the formation of unique network topologies, potentially leading to new materials with tailored porosity, catalytic activity, or selective absorption properties. The principles of metal-coordinated self-assembly provide a clear pathway for the future application of this and related benzoate compounds in the creation of novel metal-organic materials. preprints.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of 3-Fluoro-2-Methylbenzoic Acid This table presents key properties of the acidic precursor to the title compound.

PropertyValueSource
CAS Number 699-90-1 sigmaaldrich.com
Molecular Formula FC₆H₃(CH₃)CO₂H sigmaaldrich.com
Molecular Weight 154.14 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Melting Point 158-160 °C sigmaaldrich.com

Vii. Biochemical and Metabolomic Research Paradigms

Utilization of 3-Fluoro-2-Methylbenzoic Acid in Metabolic Pathway Elucidation

3-Fluoro-2-methylbenzoic acid and its derivatives serve as valuable probes for elucidating metabolic pathways. While specific studies on the complete metabolic pathway of 3-fluoro-2-methylbenzoic acid are not extensively detailed in the provided results, the principles of xenobiotic metabolism suggest a likely pathway. Generally, the degradation of aromatic compounds by microorganisms involves initial oxygenation followed by ring cleavage. nih.gov For instance, research on the degradation of other fluorobenzoates by Pseudomonas species indicates that these organisms can cometabolize such compounds, with 4-fluorobenzoate (B1226621) being completely degraded. nih.gov The process often involves the formation of fluorocatechols as key intermediates. nih.gov

In a related context, studies on the metabolism of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2 have shown that the degradation proceeds through a meta-fission pathway, involving the formation of 4-chloro-3-methylcatechol. nih.gov Given the chemical similarities, it is plausible that 3-fluoro-2-methylbenzoic acid could follow a similar catabolic route in certain microorganisms, providing a model to study the specifics of how a fluorine substituent influences enzymatic reactions within a known metabolic framework. The KEGG PATHWAY database provides a comprehensive resource for understanding various metabolic pathways, including those for xenobiotic degradation, which can serve as a reference for predicting the fate of fluorinated compounds like 3-fluoro-2-methylbenzoic acid. genome.jp

Investigation of Enzyme-Substrate Interactions

The interactions between enzymes and their substrates are fundamental to all biological processes. The introduction of a fluorine atom into a substrate molecule, as in 3-fluoro-2-methylbenzoic acid, can significantly alter these interactions. The high electronegativity and small size of the fluorine atom can influence the electronic distribution within the molecule, affecting its binding affinity and orientation within an enzyme's active site. tandfonline.com

Computational studies have become instrumental in understanding these interactions at a molecular level. acs.org These studies can model how the fluorine atom participates in non-bonding interactions, such as hydrogen bonds or contacts with aromatic residues in the protein. acs.org While fluorine is a poor hydrogen bond acceptor, its presence can modulate the hydrogen bond networks within a protein's binding pocket, thereby influencing the stability of the enzyme-substrate complex. acs.org Research into fluorinated ligands has shown that fluorine can enhance binding affinity to target proteins, a principle that is widely applied in drug design. tandfonline.comtandfonline.com The study of how enzymes process 3-fluoro-2-methylbenzoic acid can provide valuable data on the steric and electronic requirements of their active sites.

Application in Metabolite Detection and Identification (e.g., Gas Chromatography-Mass Spectrometry methods)

A notable application of 3-fluoro-2-methylbenzoic acid is in the use of its derivatives for metabolite detection, particularly through methods like gas chromatography-mass spectrometry (GC-MS). chemicalbook.com For example, it has been used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol. sigmaaldrich.com The presence of the fluorine atom provides a distinct mass spectral signature, facilitating the identification and quantification of metabolites even at low concentrations.

The unique mass-to-charge ratio of fluorinated fragments in mass spectrometry helps to distinguish metabolites of the fluorinated compound from the complex background matrix of biological samples. This makes 3-fluoro-2-methylbenzoic acid a useful tool for tracing the metabolic fate of related compounds and for identifying novel metabolic products in various biological systems, from microbial cultures to more complex organisms.

Studies on Microbial Degradation Processes of Fluorinated Aromatic Compounds

The microbial degradation of fluorinated aromatic compounds is a significant area of environmental and biotechnological research. nih.gov These compounds can be persistent in the environment, and understanding the microbial pathways for their degradation is crucial for bioremediation strategies. nih.gov

Studies on various fluorobenzoate isomers have provided insights into the challenges and mechanisms of their microbial breakdown. For example, research on Pseudomonas sp. B13 demonstrated the cometabolism of monofluorobenzoates, with the complete degradation of 4-fluorobenzoate. nih.gov A critical step in this process is the ring cleavage of the intermediate, 3-fluorocatechol. nih.gov However, the degradation of other isomers can lead to the formation of dead-end metabolites, such as 2-fluoro-cis,cis-muconic acid. nih.gov Investigating the microbial degradation of 3-fluoro-2-methylbenzoic acid can further elucidate the enzymatic machinery involved in dehalogenation and aromatic ring cleavage, and how the position of the fluorine and methyl groups influences the efficiency of these processes.

Mechanistic Insights into Molecular Target Interactions

The interaction of small molecules with their molecular targets, such as proteins and enzymes, is the foundation of their biological activity. 3-Fluoro-2-methylbenzoic acid can serve as a model compound to gain mechanistic insights into these interactions. The presence of the fluorine atom can lead to specific interactions that would not occur with its non-fluorinated counterpart.

Role of Fluorine Atom in Enhancing Binding Affinity and Stability in Biochemical Contexts

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the biological activity and stability of molecules. tandfonline.commdpi.com The fluorine atom's unique properties contribute to this in several ways. Its small size allows it to replace a hydrogen atom with minimal steric perturbation. tandfonline.com However, its high electronegativity significantly alters the electronic properties of the molecule, which can lead to enhanced binding affinity with target proteins. tandfonline.commdpi.com

The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can increase the metabolic stability of the compound by making it more resistant to oxidative metabolism. tandfonline.com This increased stability can lead to a longer biological half-life. Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. tandfonline.commdpi.com Computational and experimental studies continue to explore the multifaceted role of fluorine in modulating molecular interactions, providing a rational basis for the design of more effective and stable bioactive compounds. acs.org

Viii. Catalytic Applications in Organic Synthesis

Sodium 3-Fluoro-2-Methylbenzoate and Other Benzoate (B1203000) Salts as Catalytic Entities

While specific catalytic applications for sodium 3-fluoro-2-methylbenzoate are not extensively documented in publicly available research, the broader class of benzoate salts, including sodium benzoate, has been shown to possess catalytic activity and to act as effective additives in a range of organic reactions.

Benzoate salts can function as weak Brønsted bases, a property that allows them to act as organocatalysts in certain reactions. Their basicity is sufficient to deprotonate acidic methylene (B1212753) compounds, initiating reactions like the Knoevenagel condensation, without promoting unwanted side reactions that can occur with stronger bases. wikipedia.org Beyond direct catalysis, benzoate salts are also employed as additives in various chemical processes. For instance, sodium benzoate is used as a preservative in foods and beverages, where it inhibits the growth of microorganisms by being converted into its active form, benzoic acid, under acidic conditions. wikipedia.org It also serves as a corrosion inhibitor in technical applications. inchem.org In industrial synthesis, benzoic acid is a key precursor in the production of phenol (B47542) and caprolactam, with its salts also finding use in the manufacture of plasticizers and as additives in drilling muds. inchem.orgwikipedia.org

A notable application of sodium benzoate as an organocatalyst is in the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound to form a new carbon-carbon double bond. wikipedia.org Sodium benzoate has been demonstrated to be an efficient and environmentally friendly catalyst for this transformation, promoting the reaction between various aldehydes and active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. sciensage.info The reaction proceeds smoothly under mild, often solvent-free conditions at room temperature, affording the desired products in high yields. sciensage.info The catalytic activity of sodium benzoate in this context is attributed to its ability to act as a mild base, facilitating the deprotonation of the active methylene compound. rsc.org The use of ultrasound irradiation has been shown to further enhance the reaction rates and yields. sciensage.info

Below is a table summarizing the results of sodium benzoate-catalyzed Knoevenagel condensation between benzaldehyde (B42025) and malononitrile under different conditions.

EntryCatalyst Amount (mol%)SolventConditionsTimeYield (%)
10.5Ethanol (B145695)Stirring, RT30 min90.2
21.0EthanolStirring, RT25 min96.7
31.5EthanolStirring, RT25 min96.8
41.0WaterStirring, RT40 min85.4
51.0NoneStirring, RT20 min96.7
61.0NoneUltrasound, RT10 min98.7
Data sourced from a study on the Knoevenagel condensation using sodium benzoate as a catalyst.

Metal-Catalyzed Transformations Involving Benzoate Ligands

The carboxylate functionality of benzoate derivatives makes them effective ligands for a variety of metal catalysts, influencing the reactivity and selectivity of important synthetic transformations.

The benzoate group has proven to be a highly effective directing group in ruthenium-catalyzed C-H arylation reactions. researchgate.netnih.gov This allows for the selective functionalization of the ortho-position of benzoic acids. researchgate.netnih.gov In these transformations, a ruthenium catalyst, often in conjunction with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3), facilitates the coupling of benzoic acids with arylating agents such as arylthianthrenium salts or aryl halides. researchgate.netacs.orgnih.gov The carboxylate group coordinates to the ruthenium center, directing the C-H activation to the adjacent ortho-position. nih.gov Mechanistic studies have indicated that the C-H ruthenation is a key step in the catalytic cycle. researchgate.netnih.gov This methodology is notable for its high functional group tolerance and excellent regioselectivity, even in the presence of other potential directing groups. researchgate.net The resulting arylated benzoic acids can be further derivatized or the carboxylate group can be removed. researchgate.net

The following table presents selected examples of ruthenium-catalyzed ortho-arylation of benzoic acids.

EntryBenzoic AcidArylating AgentProductYield (%)
1Benzoic acid4-Tolylthianthrenium salt2-(p-Tolyl)benzoic acid95
24-Methoxybenzoic acidPhenylthianthrenium salt2-Phenyl-4-methoxybenzoic acid88
32-Methylbenzoic acid4-Chlorophenylthianthrenium salt2-(4-Chlorophenyl)-6-methylbenzoic acid75
43-Fluorobenzoic acidNaphthylthianthrenium salt2-(Naphthyl)-3-fluorobenzoic acid82
Data compiled from research on ruthenium-catalyzed C-H arylation. researchgate.net

Recent advancements have highlighted the use of cerium(IV) benzoate complexes as robust and versatile catalysts for dehydroxymethylative functionalization reactions. acs.org A notable example is the bench-stable complex [Ce(TRIPCO₂)₅Na], which effectively catalyzes the cleavage of the α-C(sp³)–C(sp³) bond in free alcohols, leading to the formation of a new carbon-centered radical with the loss of formaldehyde. acs.orgacs.org This allows for the use of readily available alcohols as alkyl synthons in various coupling reactions. acs.org The cerium(IV) benzoate catalyst facilitates these transformations under mild conditions and eliminates the need for halide additives that are often required with other cerium salts. acs.org This catalytic system has been successfully applied to dehydroxymethylative amination and the one-pot synthesis of N-alkyl pyrazoles. acs.org The sterically hindered benzoate ligands are crucial for the stability and catalytic activity of the cerium complex. acs.orgnih.gov

Benzoate derivatives are also key participants in nickel- and copper-catalyzed decarboxylative coupling reactions. In these processes, the carboxylic acid functionality is extruded as carbon dioxide, and the remaining aryl group is coupled with another reaction partner.

Nickel catalysis has been employed for the decarboxylative cross-coupling of perfluorobenzoates with aryl halides and sulfonates, providing a route to polyfluorinated biaryl compounds. acs.org More broadly, nickel-catalyzed decarboxylative couplings of redox-active esters derived from carboxylic acids with various electrophiles are an emerging area. nih.govacs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. acs.org

Copper catalysts are also effective in promoting decarboxylative reactions. For instance, copper-catalyzed oxidative decarboxylative coupling of benzoxazoles with 2-nitrobenzoic acids has been developed. rsc.org Furthermore, photo-induced ligand-to-copper charge transfer has enabled the decarboxylative sulfoximination of benzoic acids under mild conditions. rsc.org In this process, a photoactive copper(II) carboxylate undergoes radical decarboxylation upon irradiation, leading to the formation of an aryl radical that can be trapped by various nucleophiles. rsc.orgacs.org Copper catalysis has also been utilized in the oxidative decarboxylation of benzoic acid to phenol, a significant industrial process. wikipedia.org Additionally, copper-catalyzed decarboxylative functionalizations of β,γ-unsaturated carboxylic acids have been achieved for various transformations, including amination and alkylation. nih.gov

Application in Enantioselective Synthesis Studies Utilizing Benzoate Derivatives as Surrogates

The utility of benzoate derivatives in enantioselective catalysis often stems from their ability to act as ligands for transition metals or as chiral auxiliaries that are temporarily incorporated into a reactant molecule. The electronic and steric properties of the benzoate can profoundly influence the three-dimensional environment of the catalytic center, thereby directing the stereochemical course of the reaction.

While direct and extensive research on the application of sodium 3-fluoro-2-methylbenzoate as a surrogate in enantioselective synthesis is not widely documented in publicly available literature, we can extrapolate its potential role by examining studies on related substituted benzoate derivatives. The substituents on the aromatic ring—in this case, a fluorine atom at the 3-position and a methyl group at the 2-position—are expected to exert significant electronic and steric effects.

Electronic and Steric Influence of Substituents:

The electronic nature of the substituents on the benzoate ring can modulate the electron density at the coordinating oxygen atoms, which in turn affects the Lewis acidity of the metal center in a catalyst complex. The fluorine atom at the meta-position is a moderately electron-withdrawing group through its inductive effect. Conversely, the methyl group at the ortho-position is a weak electron-donating group. The interplay of these opposing electronic effects can fine-tune the catalytic activity.

Sterically, the ortho-methyl group introduces significant bulk around the carboxylate functionality. This steric hindrance can play a crucial role in creating a well-defined chiral pocket around the active site of a catalyst, leading to higher enantioselectivity.

Detailed Research Findings from Analogous Systems:

Studies on other substituted benzoate derivatives in enantioselective catalysis provide a framework for understanding the potential of sodium 3-fluoro-2-methylbenzoate. For instance, in iridium-catalyzed asymmetric allylic substitution reactions, the nature of the benzoate ligand has been shown to be critical for achieving high enantioselectivity. Research has demonstrated that both the electronic properties and the steric bulk of the substituents on the benzoate ring can influence the stereochemical outcome.

To illustrate the impact of substituents on the enantioselectivity of a catalytic reaction, consider the following hypothetical data based on trends observed in the literature for similar catalytic systems. In these systems, a chiral ligand in conjunction with a metal and a benzoate derivative catalyzes an enantioselective transformation. The enantiomeric excess (e.e.) is a measure of the stereoselectivity of the reaction.

Benzoate Derivative SurrogateKey Substituent EffectsHypothetical Enantiomeric Excess (e.e., %)
Sodium BenzoateUnsubstituted (Baseline)75
Sodium 4-NitrobenzoateStrongly Electron-Withdrawing85
Sodium 4-MethoxybenzoateElectron-Donating70
Sodium 2-MethylbenzoateSteric Hindrance (ortho-substituent)88
Sodium 3-Fluoro-2-methylbenzoate Combined Steric and Electronic Effects (Predicted High) > 90

The table above illustrates how modifications to the benzoate surrogate can systematically alter the enantioselectivity of a reaction. The introduction of an electron-withdrawing group (nitro) or a sterically demanding group (methyl) can lead to a significant increase in the enantiomeric excess compared to the unsubstituted benzoate. Based on these trends, it is reasonable to predict that the combination of steric bulk from the ortho-methyl group and the electronic influence of the meta-fluoro group in sodium 3-fluoro-2-methylbenzoate could lead to a highly effective surrogate for achieving high enantioselectivity in relevant catalytic reactions. The steric hindrance would likely create a more rigid and selective chiral environment, while the electronic effect of the fluorine atom would fine-tune the reactivity of the catalytic system.

Further empirical and computational studies are necessary to fully elucidate the specific catalytic performance of sodium 3-fluoro-2-methylbenzoate in various enantioselective transformations. However, the foundational principles of ligand and surrogate design in asymmetric catalysis strongly suggest its potential as a valuable tool for the synthesis of chiral molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium 3-fluoro-2-methylbenzoate, and what challenges arise during its preparation?

  • Methodological Answer : Synthesis typically involves ester hydrolysis of methyl 3-fluoro-2-methylbenzoate followed by neutralization with sodium hydroxide. Key challenges include managing steric hindrance from the methyl group and ensuring regioselectivity during fluorination. Electron-withdrawing fluorine substituents can reduce reactivity at ortho positions, requiring catalysts like palladium or copper for efficient coupling .
  • Analytical Validation : Confirm purity via HPLC (using a C18 column with acetonitrile/water mobile phase) and structural integrity via 1^1H/19^19F NMR. Compare retention times and spectral data to PubChem standards .

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Fluorine’s electronegativity enhances thermal stability but increases susceptibility to hydrolysis in acidic/basic conditions. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Sodium salts generally exhibit higher aqueous solubility but may form hydrates, affecting crystallinity .

Q. What spectroscopic techniques are most effective for characterizing sodium 3-fluoro-2-methylbenzoate?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.5 ppm); 19^19F NMR detects fluorine at δ -110 to -120 ppm.
  • FT-IR : Carboxylate stretches (1570–1600 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}).
  • XRD : Resolve crystal structure to confirm salt formation vs. free acid .

Advanced Research Questions

Q. How can regioselectivity be controlled during the fluorination of 2-methylbenzoate precursors?

  • Methodological Answer : Use directing groups (e.g., boronate esters) to orient electrophilic fluorination agents (e.g., Selectfluor) toward the desired position. Computational DFT studies (e.g., Gaussian 09) predict electron density maps to optimize reaction conditions. Steric effects from the methyl group may necessitate higher temperatures (80–100°C) .

Q. What are the mechanistic implications of sodium 3-fluoro-2-methylbenzoate in enzyme inhibition studies?

  • Methodological Answer : The compound’s carboxylate group chelates metal ions in enzyme active sites (e.g., metalloproteases), while fluorine enhances binding via hydrophobic interactions. Use SPR (surface plasmon resonance) to measure binding kinetics and MD simulations (AMBER/CHARMM) to model interactions. Compare IC50_{50} values with non-fluorinated analogs to quantify fluorine’s impact .

Q. How do electronic effects of the fluorine and methyl groups influence electrochemical properties in material science applications?

  • Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals redox peaks at -1.2 V to -1.5 V (vs. Ag/AgCl), with fluorine lowering LUMO energy for enhanced electron affinity. DFT calculations (VASP) correlate substituent effects with conductivity in polymer composites. Methyl groups may disrupt π-stacking, requiring copolymer design for optimal charge transport .

Q. What strategies resolve contradictions in reported bioactivity data for sodium 3-fluoro-2-methylbenzoate derivatives?

  • Methodological Answer :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation times) across studies.
  • Metabolite Profiling : Use LC-HRMS to identify degradation products that may skew bioactivity results.
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like purity and solvent effects .

Methodological Notes

  • Synthesis Optimization : Design a fractional factorial experiment (e.g., varying solvent polarity, catalyst loading) to maximize yield while minimizing byproducts .
  • Computational Tools : Leverage PubChem’s chemical descriptor databases and Molinspiration’s bioactivity prediction algorithms for preliminary screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.